Cipralisant

Functional Selectivity Biased Signaling cAMP Assay

Cipralisant (GT-2331, Perceptin) is the definitive tool for H3 receptor functional selectivity studies. Unlike classical antagonists, it exhibits full cAMP agonism with minimal Ca²⁺ agonism—ideal for dissecting Gαi/o-biased signaling. With exceptional affinity (Ki 0.47 nM rat, ~2.1 nM human), a terminal alkyne handle for CuAAC click chemistry, and Phase II human safety data, it uniquely bridges preclinical and translational research. Generic substitution is scientifically unsound: its assay-dependent functional fingerprint is not replicated by structural analogs such as proxyfan, clobenpropit, or ciproxifan.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 213027-19-1
Cat. No. B1672415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipralisant
CAS213027-19-1
Synonyms4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole
GT 2331
GT-2331
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC#CC1CC1C2=CN=CN2
InChIInChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1
InChIKeyCVKJAXCQPFOAIN-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cipralisant (GT-2331) CAS 213027-19-1: A Functionally Selective Histamine H3 Receptor Ligand with Differential Pharmacology


Cipralisant (also known as GT-2331, tentative trade name Perceptin) is an imidazole-containing small molecule (C14H20N2; MW 216.32) that acts as a high-affinity ligand for the histamine H3 receptor, a G protein-coupled receptor (GPCR) involved in regulating neurotransmitter release in the central nervous system . It was originally developed by Gliatech and is characterized by its complex, assay-dependent pharmacology, functioning as a full antagonist in certain in vivo models while exhibiting agonist properties in specific in vitro recombinant systems [1][2]. This functional selectivity distinguishes it from classical H3 receptor antagonists and necessitates a detailed, evidence-based evaluation for scientific applications.

Why Cipralisant (GT-2331) Cannot Be Readily Substituted by Other H3 Receptor Ligands


Generic substitution among histamine H3 receptor ligands is scientifically unsound due to the profound influence of G-protein coupling environments on observed pharmacology [1]. Unlike classical antagonists such as clobenpropit or ciproxifan, which exhibit consistent antagonist activity across assays, Cipralisant's functional profile shifts dramatically depending on the cellular context and the specific G protein isoforms present [1]. It demonstrates full agonism in cAMP accumulation assays, partial agonism in [35S]GTPγS binding, and little to no agonism in neurotransmitter release or calcium mobilization models [1][2]. This phenomenon, known as functional selectivity or biased signaling, means that Cipralisant stabilizes distinct active states of the H3 receptor, leading to pathway-specific activation profiles that are not replicated by structurally similar analogs like proxyfan or imetit [1][3]. Consequently, substituting Cipralisant with a compound of similar binding affinity but different functional fingerprint will yield divergent and unpredictable experimental outcomes.

Cipralisant (GT-2331) Quantitative Differentiation Evidence: Binding Affinity, Functional Selectivity, and Structural Distinctions


Differential Functional Selectivity: Cipralisant vs. Ciproxifan and Clobenpropit in cAMP vs. GTPγS Assays

Cipralisant (GT-2331) exhibits a unique, assay-dependent functional profile that differentiates it from the consistently antagonistic H3 ligands clobenpropit and ciproxifan. In direct head-to-head comparisons, clobenpropit and ciproxifan functioned as pure antagonists across multiple assay platforms, whereas Cipralisant displayed full agonism in cAMP assays, partial agonism in [35S]GTPγS binding, and minimal agonism in neurotransmitter release [1]. This functional divergence is critical for researchers investigating biased signaling pathways at the H3 receptor.

Functional Selectivity Biased Signaling cAMP Assay GTPγS Binding

High-Affinity Receptor Binding: Cipralisant (Ki = 0.12-0.47 nM) Compared to Key H3 Ligands

Cipralisant demonstrates exceptional binding affinity for the histamine H3 receptor, with reported Ki values ranging from 0.12 nM to 0.47 nM for rat cortical H3 receptors [1] and approximately 2.1 nM for the human recombinant receptor [2]. This places its affinity among the highest in its class, surpassing or matching many widely used H3 research tools and drug candidates. For instance, it exhibits significantly higher affinity than the standard antagonist thioperamide (Ki ≈ 4-58 nM) and the functionally distinct pitolisant (Ki = 0.16 nM) .

Receptor Binding Affinity Radioligand Displacement Ki Histamine H3 Receptor

Enantiomeric Specificity and Chemical Utility: The Active (1S,2S) Enantiomer and Alkyne Moiety

Cipralisant possesses two chiral centers, and its biological activity is stereospecific, residing in the (1S,2S) enantiomer [1]. This structural requirement differentiates it from racemic mixtures or incorrect enantiomers, which would lack the same pharmacological profile. Furthermore, Cipralisant contains a terminal alkyne group, a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This feature is absent in many other H3 ligands, such as the non-imidazole pitolisant or the imidazole-based thioperamide, providing Cipralisant with a unique advantage for creating probes, conjugates, or affinity matrices without compromising the core pharmacophore.

Chiral Chemistry Click Chemistry Enantiomer Structural Biology

Clinical Stage Differentiation: Cipralisant's Phase II Trial History in ADHD

Cipralisant is distinguished from many research-stage H3 ligands by its advancement to Phase II clinical trials for attention-deficit hyperactivity disorder (ADHD) in the early 2000s [1][2]. While its development was discontinued due to the sponsor's bankruptcy and not due to lack of efficacy, this clinical heritage provides a unique translational data package that includes human safety, tolerability, and pharmacokinetic information [1]. In contrast, many other high-affinity H3 ligands, such as ciproxifan, imetit, and clobenpropit, remain exclusively preclinical research tools, limiting the immediate translatability of findings obtained with them.

Clinical Development ADHD Phase II Translational Research

Optimal Research and Procurement Scenarios for Cipralisant (GT-2331) Based on Differential Evidence


Investigating Functional Selectivity and Biased GPCR Signaling

Cipralisant is the preferred tool compound for studies focused on functional selectivity at the histamine H3 receptor. Unlike classical antagonists (e.g., clobenpropit, ciproxifan) that uniformly block all downstream signaling, Cipralisant's ability to act as a full agonist in cAMP assays while showing minimal agonism in calcium mobilization and neurotransmitter release models [1] makes it ideal for dissecting the specific contributions of Gαi/o-mediated pathways. It serves as a key probe for understanding how different H3 ligands stabilize distinct receptor conformations that preferentially couple to specific G protein subtypes, a phenomenon directly documented in comparative studies [1].

High-Affinity Pharmacological Tool for In Vivo and In Vitro Studies

For experiments requiring robust target engagement at low nanomolar concentrations, Cipralisant's exceptionally high binding affinity (Ki = 0.12-0.47 nM in rat, ~2.1 nM in human recombinant systems) [1][2] makes it a superior choice over lower-affinity H3 ligands like thioperamide (Ki = 4-58 nM). This high affinity ensures potent receptor occupancy in vivo following oral administration, as established in early preclinical models, and minimizes the compound mass required for in vitro assays, reducing the risk of solvent-related artifacts or off-target effects. Its oral bioavailability further enhances its utility for chronic dosing studies in animal models .

Development of Click Chemistry Probes for Target Engagement and Imaging

Cipralisant's unique terminal alkyne group distinguishes it as a key starting material for the synthesis of novel chemical probes via CuAAC click chemistry [1]. This allows researchers to conjugate fluorescent dyes, biotin, or other reporter tags directly to the molecule's solvent-exposed region without disrupting the core pharmacophore required for H3 receptor binding. This capability is absent in many other high-affinity H3 ligands (e.g., pitolisant, thioperamide, ciproxifan), positioning Cipralisant as an essential scaffold for generating customized tools for cellular imaging, affinity purification, and target validation studies [1].

Translational Research Bridging Preclinical and Clinical H3 Pharmacology

Given its progression to Phase II clinical trials for ADHD, Cipralisant offers a unique bridge between preclinical H3 receptor pharmacology and potential human therapeutic applications [1][2]. Research programs aiming to validate H3 receptor modulation for CNS disorders, particularly those involving attention and wakefulness, can leverage the existing human safety and pharmacokinetic data from Cipralisant's clinical program [2]. This provides a more informed and risk-mitigated starting point for translational studies compared to using purely preclinical tool compounds with no human exposure data, thereby accelerating the path from benchtop to bedside exploration [1].

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